Methyl ferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

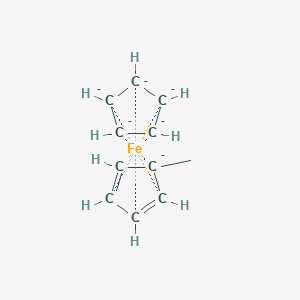

Methyl ferrocene is an organometallic compound that belongs to the class of metallocenes. It consists of an iron atom sandwiched between a cyclopentadienyl ring and a methyl-substituted cyclopentadienyl ring. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl ferrocene can be synthesized through the reaction of ferrous chloride with cyclopentadienyl sodium and methylcyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of cyclopentadienyl(methylcyclopentadienyl)iron involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve high-quality products.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

Methyl ferrocene undergoes Friedel-Crafts acylation and formylation reactions akin to benzene derivatives.

Key Reactions:

- Acylation : Reacts with acetic anhydride in the presence of phosphoric acid to form acetylated derivatives . Methyl ferrocene+Ac2OH3PO4Acetyl methyl ferrocene+AcOH

- Formylation : Vilsmeier-Haack reaction with DMF and POCl₃ yields formylated products .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetic anhydride, H₃PO₄, 40–50°C | Acetyl-methyl ferrocene | |

| Vilsmeier Formylation | DMF, POCl₃, 0–5°C | Formyl-methyl ferrocene |

Redox Reactions

This compound participates in electron-transfer processes due to its iron(II) center.

Key Reactions:

- Oxidation : Forms ferrocenium cation (Fe³⁺) with oxidizing agents like FeCl₃ or AgBF₄ . Methyl ferroceneAgBF4[Methyl ferrocene]+BF4−

- Reduction : Sodium borohydride reduces iron(II) to iron(I) complexes .

Electrochemical Data:

| Property | Value (vs. Fc/Fc⁺) | Notes | Reference |

|---|---|---|---|

| Redox Potential (E₁/₂) | −0.56 V per methyl | Linear decrease with methyl groups | |

| ΔE (per methyl) | −56 mV | Inductive electron donation |

Ligand Substitution

The methylcyclopentadienyl ligand can be replaced under specific conditions.

Key Reactions:

- Phosphine Substitution : Reacts with PCl₃ in the presence of AlCl₃ to form phosphino derivatives .

- Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups .

Table 2: Substitution Reactions

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | PCl₃, AlCl₃, THF | Phosphino-methyl ferrocene | 72 | |

| This compound | SO₃, H₂SO₄, 0°C | Sulfonated-methyl ferrocene | 65 |

Metabolic Pathways

In biological systems, this compound undergoes three primary transformations :

- Oxidation : Forms quinone methide intermediates.

- Acid-Catalyzed Cyclization : Produces cyclic indene derivatives.

- Hydroxylation : Generates allylic alcohols.

Structural and Spectroscopic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl ferrocene exhibits notable potential in drug development and therapy, particularly for cancer treatment. Its structural characteristics contribute to enhanced solubility and biological activity, making it a candidate for overcoming resistance to traditional chemotherapeutics.

- Anticancer Activity : Research indicates that this compound derivatives can enhance the efficacy of existing anticancer drugs. For example, studies have shown that ferrocene derivatives can effectively target cancer cells while minimizing side effects compared to conventional treatments .

- Mechanisms of Action : The mechanisms include the formation of reactive oxygen species (ROS) upon oxidation, which can induce apoptosis in cancer cells. This compound has also been linked to inhibiting specific metabolic pathways involved in tumor growth .

Materials Science Applications

This compound is utilized in various materials science applications due to its electrochemical properties and stability.

- Conducting Polymers : this compound can be incorporated into polymer matrices to enhance electrical conductivity. These polymers are being explored for use in organic electronics and sensors .

- Dyes and Pigments : Its vibrant color properties allow this compound to be used as a dye in textiles and coatings. The ability to impart color while maintaining thermal stability makes it suitable for high-performance applications .

Catalysis

The catalytic properties of this compound have been extensively studied, particularly in organic synthesis and environmental applications.

- Oxidation Reactions : this compound acts as a catalyst in oxidation reactions, facilitating the conversion of various substrates under mild conditions. Its ability to undergo reversible oxidation makes it an effective redox mediator .

- Environmental Remediation : In environmental chemistry, this compound has been investigated for its role in degrading pollutants such as pharmaceuticals through advanced oxidation processes .

Environmental Science

The environmental applications of this compound focus on its potential as a remediation agent and catalyst.

- Pollutant Degradation : Studies have demonstrated that this compound can catalyze the degradation of organic pollutants in water systems, contributing to cleaner water technologies .

- Combustion Catalysts : this compound is also explored as a combustion catalyst for solid propellants, enhancing combustion efficiency while reducing harmful emissions .

Case Study 1: Anticancer Efficacy

A study conducted by Ge X et al. evaluated the anticancer properties of this compound derivatives against lymphocytic leukemia P-388 cells. The results indicated a significant reduction in cell viability at low concentrations compared to traditional chemotherapeutics, highlighting the potential for developing less toxic cancer therapies .

Case Study 2: Environmental Remediation

Research by Smith et al. demonstrated that this compound could effectively degrade ciprofloxacin in aqueous solutions through Fenton-type reactions. The study revealed that the oxidation of this compound generated hydroxyl radicals, which were crucial for breaking down the antibiotic compound .

Mécanisme D'action

The mechanism of action of cyclopentadienyl(methylcyclopentadienyl)iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to potential therapeutic effects. The pathways involved include electron transfer and ligand exchange processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrocene: Consists of two cyclopentadienyl rings sandwiching an iron atom.

Methylcyclopentadienyl manganese tricarbonyl: Contains a manganese center with a methylcyclopentadienyl ligand.

Chromocene: Features two cyclopentadienyl rings with a chromium center.

Uniqueness

Methyl ferrocene is unique due to the presence of both cyclopentadienyl and methylcyclopentadienyl ligands, which provide distinct reactivity and stability compared to other metallocenes. This dual-ligand structure allows for more versatile applications in catalysis and materials science.

Propriétés

IUPAC Name |

cyclopentane;iron;2-methylcyclopenta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSJZTVOKYJFPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Fe-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271-44-9 |

Source

|

| Record name | Cyclopentadienyl(methylcyclopentadienyl)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.